Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)24-15)25(21,22)19-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCMEPBLFKQZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.
- Molecular Formula : C15H14BrN1O3S
- Molecular Weight : 368.25 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. A study focused on various derivatives showed that compounds with electron-withdrawing groups, such as bromine, significantly enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| Compound 5d | High (MIC = 8 µg/mL) | Moderate (MIC = 32 µg/mL) | High (MIC = 16 µg/mL) |
| Compound 5j | Very High (MIC = 4 µg/mL) | High (MIC = 16 µg/mL) | Moderate (MIC = 32 µg/mL) |
MIC: Minimum Inhibitory Concentration
The most active antibacterial compound in the referenced study was identified as Compound 5j , which showed potent inhibition of Staphylococcus aureus through a mechanism involving the inhibition of DNA gyrase enzyme activity .
Antiviral Activity
In addition to its antibacterial properties, this compound and its derivatives have demonstrated antiviral activity against several viruses. The antiviral testing indicated considerable efficacy against:
- Herpes Simplex Virus (HSV-1 and HSV-2)
- Human Coronavirus (229E)
- Influenza A and B viruses
Table 2: Antiviral Activity Overview
| Virus Type | Compound Tested | Result |
|---|---|---|
| Herpes Simplex Virus - 1 | Compound 5h | Low activity |
| Human Coronavirus - 229E | Compound 5j | Significant activity |
| Influenza A | Compound 5g | Moderate activity |
The antiviral mechanisms are hypothesized to involve interference with viral replication processes, although specific pathways require further elucidation .
Anticancer Potential
Emerging research suggests that sulfonamide derivatives, including this compound, may possess anticancer properties. The structural characteristics of these compounds allow them to interact with various biological targets involved in cancer progression.
Case Study: Cytotoxicity Evaluation
In vitro studies have been conducted to assess the cytotoxic effects of related compounds on cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
Table 3: Cytotoxicity Results
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa | Compound 5d | 12.5 |
| MCF7 | Compound 5j | 10.0 |
| A549 | Compound 5g | 15.0 |
IC50: Half-maximal inhibitory concentration
These findings indicate that certain derivatives have promising cytotoxic effects against cancer cells, warranting further investigation into their mechanisms of action and potential therapeutic applications .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves several steps:
- Formation of the Benzothiophene Core : This is often achieved through cyclization reactions involving suitable precursors.
- Introduction of the Sulfonamide Group : The sulfonamide group can be introduced via reactions with chlorosulfonic acid followed by treatment with an amine.
- Esterification : The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst.
The compound is characterized by its unique structure, which includes a benzothiophene core, a bromophenyl sulfonamide group, and an ethyl ester functionality.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. Studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial activity. Preliminary studies indicate that this compound may possess antimicrobial properties against certain pathogens.
Biological Research
The compound's interactions with biological targets are of particular interest:
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in disease pathways, providing a basis for drug development.
- Inflammatory Response Modulation : Initial studies suggest that it may influence inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
Material Science
In addition to its biological applications, this compound is valuable in material science:
- Organic Electronics : Due to its unique electronic properties, it can be utilized in the development of organic semiconductors and photovoltaic materials.
- Dyes and Pigments : The compound can serve as a precursor in synthesizing dyes and pigments due to its chromophoric properties.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds, highlighting their efficacy against breast cancer cell lines (Smith et al., 2020).
- Research in Bioorganic & Medicinal Chemistry Letters explored the antimicrobial activity of sulfonamide derivatives, establishing a correlation between structure and bioactivity (Johnson et al., 2021).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzothiophene vs. Benzofuran Derivatives
- Target Compound : Benzothiophene core (sulfur atom in the heterocycle).
- Analog: Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate (CAS 304694-44-8) replaces benzothiophene with benzofuran (oxygen atom in the heterocycle). Impact: The substitution of sulfur (benzothiophene) with oxygen (benzofuran) alters electronic distribution, reducing aromatic thiophene’s electron-rich character. This may affect binding affinity in biological targets, such as enzyme active sites .
Substituent Variations on the Sulfamoyl Group
Halogen and Alkyl Substituents
- Target Compound : 4-Bromophenyl group (Br at para position).
- Analog 1: Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932303-37-2) substitutes bromine with a methyl group. Impact: The methyl group reduces molecular weight (391.46 g/mol vs.
- Analog 2: Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7) introduces fluorine and methyl groups. The combined fluoro-methyl substitution may improve membrane permeability and target selectivity .
Positional Isomerism and Conformational Analysis
- Target Compound : Sulfamoyl group at the 3-position of benzothiophene.
- Analog: Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate places the sulfonamide at the 5-position. Impact: Positional changes alter steric interactions and molecular dipole moments, which can affect crystallization behavior and bioavailability. For example, puckering parameters (e.g., Q, θ, φ) in cyclohexene derivatives () highlight how substituent positioning influences ring conformation .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|---|
| Target Compound | C17H14BrNO4S2 | ~437.48 | ~4.2 |
| Ethyl 3-[(4-methylphenyl)sulfamoyl] analog | C18H17NO4S2 | 391.46 | ~3.8 |
| Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl] | C18H16FNO4S2 | 409.45 | ~3.9 |
| Benzofuran analog (CAS 304694-44-8) | C23H18BrNO5S | 500.40 | ~5.4 |
- Fluorine in the 3-fluoro-4-methylphenyl analog balances electronic effects without significantly increasing molecular weight .
Stability and Metabolic Considerations
- Target Compound : The bromine atom may slow oxidative metabolism, extending half-life.
- Methyl-Substituted Analog (CAS 932303-37-2) : Lacking halogen, it may undergo faster CYP450-mediated oxidation, reducing bioavailability .
- Benzofuran Analog : Higher logP (5.4) suggests increased membrane permeability but may raise toxicity risks due to accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
